![molecular formula C14H21NO8S2 B144798 N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine CAS No. 133024-90-5](/img/structure/B144798.png)
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is a chemical compound with the molecular formula C14H21NO8S2 and a molecular weight of 395.45 g/mol . It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and two methylsulfonyl (mesyl) groups attached to the nitrogen atom through ethyl linkers . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-Cbz-diethanolamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl groups.
Industrial Production Methods
Industrial production of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Hydrogenation using Pd/C in the presence of hydrogen gas is a common method for removing the Cbz group.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine after removal of the Cbz group.
Applications De Recherche Scientifique
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine involves its ability to undergo substitution and deprotection reactions. The mesyl groups act as good leaving groups, facilitating nucleophilic substitution reactions . The Cbz group provides protection to the amine group during synthetic transformations and can be selectively removed under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-N,N-bis{2-[(tosyl)oxy]ethyl}-amine: Similar structure but with tosyl groups instead of mesyl groups.
N-Cbz-N,N-bis{2-[(trifluoromethanesulfonyl)oxy]ethyl}-amine: Similar structure but with trifluoromethanesulfonyl groups.
Uniqueness
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine is unique due to its specific combination of protecting and leaving groups, which makes it versatile in various synthetic applications .
Propriétés
IUPAC Name |
2-[2-methylsulfonyloxyethyl(phenylmethoxycarbonyl)amino]ethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8S2/c1-24(17,18)22-10-8-15(9-11-23-25(2,19)20)14(16)21-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPFAMQTGLSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447037 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133024-90-5 |
Source


|
| Record name | {[(Benzyloxy)carbonyl]azanediyl}di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
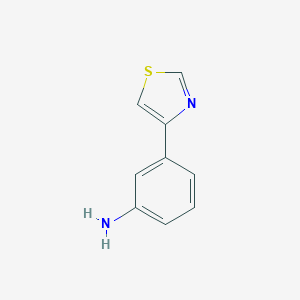
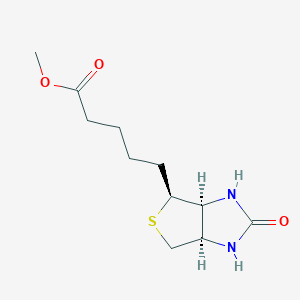
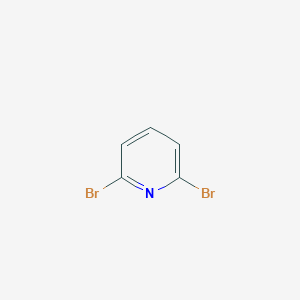
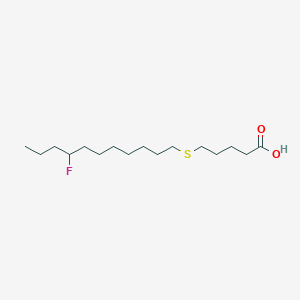
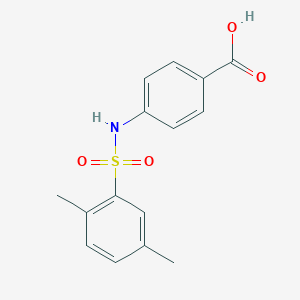
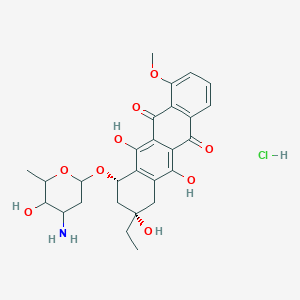
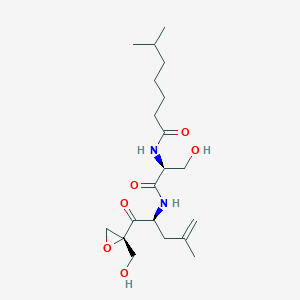
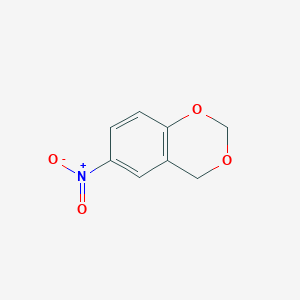
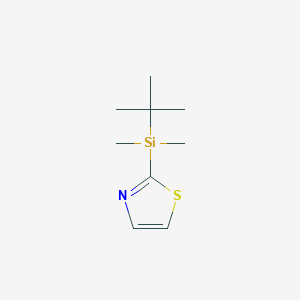
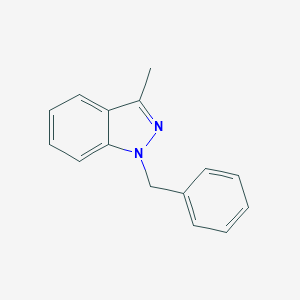
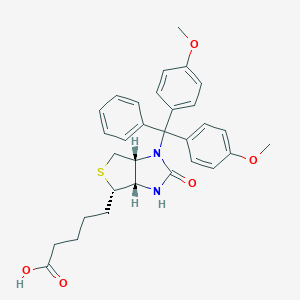
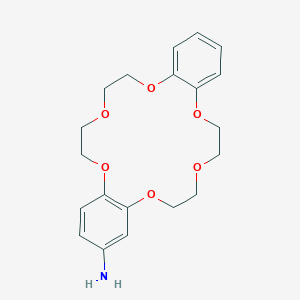
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
